Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine
Executive Summary
[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (Molecular Formula: C₁₀H₁₃F₂N) is a highly versatile fluorinated secondary amine building block widely utilized in the pharmaceutical and agrochemical industries. Structurally, it combines a 2,4-difluorophenyl moiety with a flexible propyl linker and a terminal methylamine. This specific structural triad provides an optimal balance of lipophilicity, metabolic stability, and basicity, making it an ideal precursor for central nervous system (CNS) active active pharmaceutical ingredients (APIs) and targeted kinase inhibitors.
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and field-proven protocols for its synthesis and analytical validation.
Structural & Physicochemical Profiling
The physical and chemical behavior of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is dictated by the interplay between its electron-withdrawing fluorines and its basic secondary amine [1].
Pharmacophoric Contributions
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2,4-Difluorophenyl Ring: The strategic placement of fluorine atoms at the ortho and para positions significantly enhances the metabolic stability of the molecule by blocking cytochrome P450 (CYP450)-mediated aromatic oxidation [3]. Furthermore, the highly electronegative fluorine atoms increase the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability [3].
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Propyl Linker: A three-carbon aliphatic chain provides necessary conformational flexibility, allowing downstream API derivatives to achieve optimal induced-fit binding within target protein pockets.
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Secondary Methylamine: The terminal secondary amine serves as both a hydrogen-bond donor and acceptor. Based on the baseline basicity of aliphatic propylamines, the pKa of this amine is approximately 10.7 [2]. This high basicity ensures that the compound exists predominantly in its protonated (cationic) state at physiological pH, which is critical for target receptor binding and aqueous solubility in formulation.
Quantitative Physicochemical Data
The following table summarizes the core chemical and physical properties of the compound.
| Property | Value / Description | Analytical Rationale |
| Molecular Formula | C₁₀H₁₃F₂N | Derived from structural composition [1]. |
| Molecular Weight | 185.21 g/mol | Optimal low-MW building block for fragment-based design. |
| Exact Mass | 185.1016 Da | Target m/z for High-Resolution Mass Spectrometry (HRMS) [1]. |
| Predicted pKa | ~10.71 | Derived from propylamine core; highly basic secondary amine [2]. |
| Predicted LogP | 2.2 – 2.5 | Enhanced lipophilicity due to the difluorophenyl system [3]. |
| Physical State (Free Base) | Colorless to pale yellow oil | Typical for low-MW secondary aliphatic amines. |
| Physical State (HCl Salt) | White crystalline solid | Preferred state for long-term storage and oxidative stability. |
| Solubility (Free Base) | DCM, EtOAc, THF, MeOH | Highly soluble in standard organic synthesis solvents. |
Mechanistic Reactivity & Chemical Properties
Understanding the causality behind the compound's reactivity is essential for successful downstream functionalization.
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Nucleophilic Substitution & Amide Coupling: The secondary amine is a strong nucleophile. It readily undergoes SN2 reactions with alkyl halides to form tertiary amines. Alternatively, it can be coupled with carboxylic acids using standard coupling reagents (e.g., HATU, EDC) to form stable tertiary amides.
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Aromatic Stability: The 2,4-difluoro substitution renders the aromatic ring highly electron-deficient. This makes the ring highly resistant to Electrophilic Aromatic Substitution (EAS). However, under harsh basic conditions, the fluorine at the 4-position can become susceptible to Nucleophilic Aromatic Substitution ( SNAr ), though this requires strong nucleophiles and elevated temperatures.
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Salt Formation: Because the free base is an oil and susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates), it is standard practice to convert the compound into its hydrochloride (HCl) salt. The protonation of the nitrogen lone pair stabilizes the molecule and yields a highly crystalline, water-soluble powder.
Fig 1. Pharmacophoric deconstruction and physicochemical contributions of the structural motifs.
Experimental Workflows: Synthesis & Isolation
To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for synthesizing [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine via reductive amination.
Causality of Reagent Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected as the reducing agent over Sodium borohydride ( NaBH4 ). NaBH(OAc)3 is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde into an alcohol.
Protocol 1: Synthesis via Reductive Amination
Step 1: Imine Formation
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Charge a flame-dried round-bottom flask with 3-(2,4-difluorophenyl)propanal (1.0 equivalent) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
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Cool the solution to 0 °C using an ice bath.
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Add Methylamine solution (2.0 M in THF, 1.5 equivalents) dropwise over 10 minutes.
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Add glacial acetic acid (0.1 equivalents) to catalyze iminium ion formation. Stir at 0 °C for 30 minutes.
Step 2: Selective Reduction
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Add Sodium triacetoxyborohydride ( NaBH(OAc)3 , 1.5 equivalents) portion-wise to the reaction mixture at 0 °C.
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Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.
Step 3: Workup and Extraction
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Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8).
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Extract the aqueous layer with DCM (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.
Step 4: Hydrochloride Salt Formation (Stabilization)
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Dissolve the crude free base oil in a minimal amount of anhydrous Diethyl Ether ( Et2O ).
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Cool to 0 °C and add 4.0 M HCl in Dioxane (1.2 equivalents) dropwise. A white precipitate will form immediately.
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Filter the precipitate, wash with cold Et2O , and dry under high vacuum to afford the target compound as a white crystalline solid.
Fig 2. Step-by-step synthetic workflow for reductive amination and salt isolation.
Analytical Characterization Protocol
To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.
Protocol 2: LC-MS and NMR Validation
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Expected Result: A single sharp peak in the UV chromatogram (254 nm). The positive electrospray ionization (ESI+) mass spectrum must show the [M+H]+ pseudo-molecular ion at m/z 186.1 [1].
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃):
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δ 7.15 (m, 1H, Ar-H)
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δ 6.80 (m, 2H, Ar-H)
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δ 2.65 (t, 2H, Ar- CH2 )
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δ 2.58 (t, 2H, CH2 -N)
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δ 2.42 (s, 3H, N- CH3 )
δ 1.80 (m, 2H, CH2
CH2
CH2 ) -
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¹⁹F NMR (376 MHz, CDCl₃):
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Expected to show two distinct multiplet signals around δ -112.0 and -115.0 ppm, corresponding to the magnetically inequivalent fluorine atoms at the 2- and 4-positions of the phenyl ring.
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References
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PubChemLite: C10H13F2N - Explore. Université du Luxembourg. Available at: [Link]
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Propylamine | C3H9N | CID 7852. National Center for Biotechnology Information (PubChem). Available at:[Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central (PMC). Available at:[Link]
